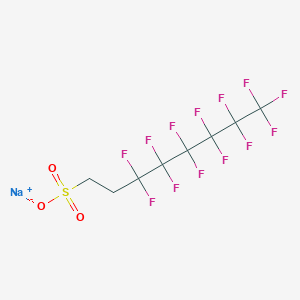

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt

描述

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt: is a fluorinated organic compound known for its unique chemical properties. It is a member of the perfluoroalkyl sulfonates, which are widely used in various industrial applications due to their stability and resistance to degradation.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate typically involves the reaction of perfluorooctane sulfonyl fluoride with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the sulfonyl fluoride to the sulfonate salt.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.

化学反应分析

Types of Reactions

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.

Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability of the perfluorinated carbon chain.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases like sodium hydroxide and nucleophiles such as amines. The reactions are typically carried out under mild conditions to prevent the degradation of the perfluorinated chain.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted perfluorooctane derivatives.

科学研究应用

Environmental Science

2-(Perfluorohexyl)ethane-1-sulfonic acid sodium salt is primarily studied for its environmental impact and behavior. It has been detected in various environmental media, including water and soil, due to its persistence and bioaccumulation potential.

Case Study: Environmental Detection

A study conducted by the U.S. Environmental Protection Agency (EPA) assessed the presence of this compound in surface waters near industrial sites. The findings indicated significant contamination levels, necessitating further investigation into its ecological effects and potential human health risks .

Analytical Chemistry

Due to its distinct chemical properties, this compound serves as a reference standard in analytical chemistry for PFAS detection methods. It is utilized in the development of analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Table: Analytical Methods

| Method | Application Area | Reference Standard Used |

|---|---|---|

| Liquid Chromatography | PFAS Detection | This compound |

| Solid Phase Extraction | Environmental Samples | 6:2 Fluorotelomer sulfonic acid sodium salt |

| High-Performance Liquid Chromatography (HPLC) | Water Quality Testing | 6:2 Fluorotelomer sulfonate |

Toxicology Research

Research on the toxicological effects of this compound has gained attention due to its potential health impacts. Studies have investigated its effects on human health and wildlife.

Case Study: Toxicity Assessment

A recent toxicity assessment highlighted that chronic exposure to this compound could lead to adverse health effects, including organ damage and reproductive toxicity . The assessment was based on systematic reviews of existing literature and experimental studies involving animal models .

Industrial Applications

In industrial settings, this compound is used as a surfactant in various formulations, including coatings and cleaning products. Its ability to repel water and oil makes it ideal for applications requiring surface protection.

Data Table: Industrial Uses

| Industry | Application | Benefits |

|---|---|---|

| Coatings | Surface Treatment | Enhanced water and oil repellency |

| Cleaning Products | Formulation | Improved cleaning efficacy |

| Textiles | Stain Resistance | Long-lasting protection |

Regulatory Considerations

The increasing awareness of PFAS-related environmental issues has led to regulatory scrutiny of compounds like this compound. The EPA is actively working on guidelines to manage the risks associated with these substances, emphasizing the need for safer alternatives .

作用机制

The mechanism of action of sodium 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules. The perfluorinated chain provides hydrophobic interactions, which can influence the compound’s behavior in biological systems.

相似化合物的比较

Similar Compounds

- Sodium hydrogen (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanesulfonic acid

Uniqueness

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt is unique due to its combination of a highly stable perfluorinated chain and a reactive sulfonate group. This combination provides both hydrophobic and ionic interactions, making it versatile for various applications.

生物活性

2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt, commonly referred to as a perfluoroalkyl substance (PFAS), has garnered significant attention due to its widespread environmental presence and potential biological effects. This article explores its biological activity, focusing on its toxicity, mechanisms of action, and implications for human health and the environment.

Overview of PFAS

PFAS are a group of man-made chemicals that have been used in various industrial applications and consumer products since the 1950s. They are characterized by their carbon-fluorine bonds, which confer unique properties such as resistance to heat, water, and oil. However, these same properties contribute to their persistence in the environment and human body, leading to bioaccumulation and potential adverse health effects.

Mechanisms of Toxicity

Research indicates that PFAS, including this compound, can disrupt various biological pathways. Key findings include:

- Endocrine Disruption : PFAS have been shown to interfere with hormone signaling pathways. Studies indicated that compounds like PFHxS can induce estrogen receptor (ER) transactivity while antagonizing androgen receptor (AR) activity in vitro, suggesting potential reproductive and developmental toxicity .

- Developmental Toxicity : A study utilizing zebrafish models demonstrated that early exposure to PFAS resulted in significant morphological changes and altered gene expression related to brain development and lipid metabolism . The transcriptomic analysis revealed that PFAS exposure led to the dysregulation of genes involved in critical biological processes.

Case Studies

- Zebrafish Developmental Study : In a controlled study, zebrafish were exposed to various PFAS compounds, including this compound. The results showed significant transcriptional changes at 48 hours post-fertilization, with notable impacts on genes associated with neurodevelopment . This study underscores the potential for PFAS to cause developmental abnormalities in aquatic organisms.

- Human Exposure Analysis : A longitudinal study assessed serum concentrations of PFHxS among residents exposed to contaminated drinking water. Results indicated persistent high levels of PFHxS in human serum, with implications for long-term health outcomes such as liver damage and endocrine disruption .

Environmental Persistence and Bioaccumulation

PFAS are notorious for their stability in the environment. The half-lives of compounds like PFHxS can extend for several years in human serum due to slow renal clearance and enterohepatic circulation . This persistence raises concerns about their accumulation in wildlife and potential biomagnification through food webs.

Data Table: Biological Effects of this compound

常见问题

Basic Research Questions

Q. How can 2-(Perfluorohexyl)ethane-1-sulfonic Acid Sodium Salt be reliably quantified in environmental samples?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopically labeled PFAS standards for internal calibration. Ensure separation via reverse-phase columns (e.g., C18) optimized for polar PFAS retention. Matrix-matched calibration curves are critical to account for ionization suppression in complex samples (e.g., soil, water) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store at 2–8°C in inert, fluoropolymer-free containers to prevent degradation. Avoid repeated freeze-thaw cycles, as thermal stress may alter sulfonic acid group reactivity. Stability testing under varying pH (4–9) and temperature conditions is recommended for long-term storage protocols .

Q. How does the compound’s solubility influence experimental design?

- Methodological Answer : With a water solubility of 658 g/L at 20°C , pre-dissolve the compound in ultrapure water or methanol for stock solutions. For cell-based assays, ensure solvent concentrations (e.g., methanol) remain <0.1% (v/v) to avoid cytotoxicity. Solubility in organic solvents like acetonitrile should be validated via HPLC-UV .

Advanced Research Questions

Q. What analytical challenges arise when distinguishing this compound from structural analogs (e.g., PFHxS, PFOS)?

- Methodological Answer : Employ high-resolution mass spectrometry (HRMS) to differentiate isomers via exact mass (<1 ppm error) and fragmentation patterns. For example, the C8H5F13O3S formula (m/z 428.17) and characteristic sulfonate-group fragments (e.g., SO3− at m/z 80) aid identification. Cross-validate with certified reference materials to minimize false positives .

Q. How can researchers address contradictions in toxicity data for this compound?

- Methodological Answer : Conduct comparative toxicity assays using standardized models (e.g., zebrafish embryos, in vitro hepatocyte assays) with strict control over exposure duration, dose metrics (molar vs. mass-based), and endpoints (e.g., oxidative stress markers, gene expression). Account for batch-to-batch purity variations (≥98% by HPLC) .

Q. What are the limitations of current degradation methods for this compound?

- Methodological Answer : Advanced oxidation processes (e.g., UV/persulfate) show partial efficacy but generate shorter-chain PFAS byproducts. Use 19F-NMR to track defluorination efficiency and quantify terminal products. Electrochemical methods with boron-doped diamond electrodes are emerging alternatives but require optimization for energy efficiency .

Q. How can synthesis protocols be optimized to minimize perfluoroalkyl chain irregularities?

- Methodological Answer : Implement telomerization with rigorous control of reaction temperature (20–50°C) and fluorotelomer feedstock purity. Post-synthesis purification via preparative HPLC or ion-exchange chromatography ensures removal of branched isomers. Confirm chain linearity using FT-IR (CF2 stretching at 1,200 cm⁻¹) .

Q. What strategies mitigate bioaccumulation risks in ecotoxicology studies?

- Methodological Answer : Use passive sampling devices (e.g., polyethylene sheets) to measure bioavailable fractions in aquatic systems. Pair with bioconcentration factor (BCF) assays in model organisms (e.g., Daphnia magna) under environmentally relevant pH (6.5–8.5) and salinity conditions .

Q. Regulatory and Data Gaps

Q. What regulatory frameworks classify this compound as a substance of concern?

- Methodological Answer : The EU’s REACH regulation classifies it under Substances of Very High Concern (SVHC) due to persistent, bioaccumulative, and toxic (PBT) properties. Researchers must adhere to OECD 117 (log Kow determination) and OECD 305 (bioaccumulation) guidelines for hazard assessment .

Q. How can the scarcity of environmental fate data for this compound be addressed?

- Methodological Answer : Deploy non-targeted analysis (NTA) workflows using QTOF-MS to detect transformation products in field samples. Collaborate with open-data platforms (e.g., NORMAN Network) to share datasets on half-life, sorption coefficients, and degradation pathways .

Q. Key Citations

属性

IUPAC Name |

sodium;3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F13O3S.Na/c9-3(10,1-2-25(22,23)24)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h1-2H2,(H,22,23,24);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZMVGPCWZSDSZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896637 | |

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27619-94-9 | |

| Record name | 6:2 Fluorotelomer sulfonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。